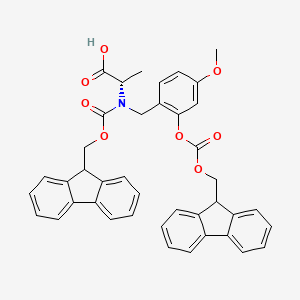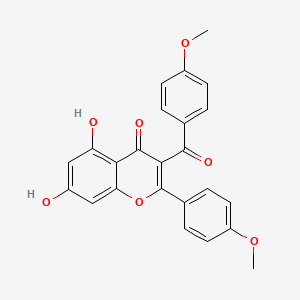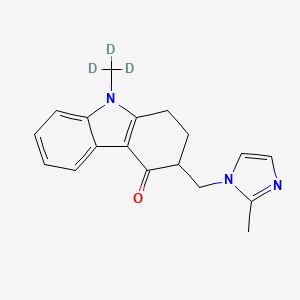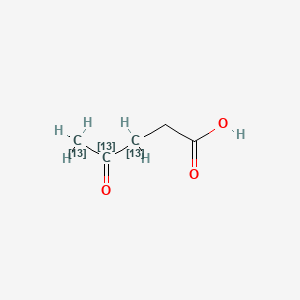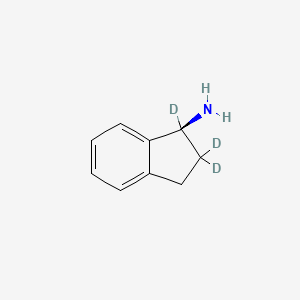
(S)-1-Aminoindane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Aminoindane-d3 is a synthetic compound with a unique molecular structure and a wide range of potential applications in scientific research. It is a chiral compound that has two stereoisomers, (R)-1-Aminoindane-d3 and (S)-1-Aminoindane-d3, and is used in many different industries.
Applications De Recherche Scientifique
Synthetic Chemistry and Drug Discovery
(S)-1-Aminoindane-d3 and its derivatives are crucial in synthetic chemistry for the development of new pharmacological agents. For instance, aminoindane derivatives have been synthesized for their potential medicinal applications, demonstrating a broad range of pharmacological properties (Pinterová, Horsley, & Páleníček, 2017). The exploration of these compounds includes their use as anti-Parkinsonian drugs, highlighting their significance in addressing neurodegenerative diseases. Additionally, research focused on the synthesis of 1-aminoindane derivatives via [1,4]-hydride shift mediated C(sp3)-H bond functionalization, facilitating the production of various indane derivatives in good to excellent yields (Mori, Kurihara, & Akiyama, 2014).
Pharmacological Profiles
The pharmacological profiles of aminoindanes, including their derivatives, have been extensively studied, revealing their interaction with monoamine transporters and receptors. Such studies offer insights into their potential therapeutic applications and their mechanisms of action (Simmler et al., 2014). For example, the discovery and optimization of 1-phenoxy-2-aminoindanes as potent, selective, and orally bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3) demonstrate the therapeutic potential of these compounds in medical applications (Rackelmann et al., 2016).
Biological Evaluation and Antibacterial Agents
Research into aminoindane derivatives has also extended into their evaluation as antibacterial agents. The antibacterial effects of specific aminoindane derivatives against pathogens like Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus highlight the potential of these compounds in combating antibiotic-resistant bacteria (Ruzgar et al., 2022).
Propriétés
IUPAC Name |
(1S)-1,2,2-trideuterio-3H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1/i6D2,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-BJCVOOPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2CC1([2H])[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Aminoindane-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
